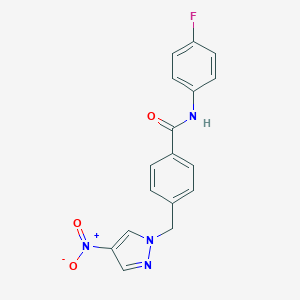
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDMB, is a synthetic compound that has been widely used in scientific research. CDMB is a pyrazole-based compound that has shown potential in various applications, including drug discovery, cancer research, and neurobiology.
作用机制
The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain neurotransmitter receptors, including the GABA receptor.
Biochemical and Physiological Effects
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide inhibits the growth of cancer cells and induces apoptosis. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the significant advantages of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its potential in drug discovery. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has been used as a lead compound in the development of anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been used in neurobiology research as it has been shown to modulate the activity of certain neurotransmitter receptors. However, one of the limitations of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its potential toxicity. Studies have shown that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce cytotoxicity in certain cell lines, which may limit its use in some applications.
未来方向
There are several future directions for the research and development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the most significant areas of research is the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has potential as a lead compound in the development of new anticancer drugs. Another area of research is the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based drugs for the treatment of neurological disorders. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has shown potential in various scientific research applications. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively used in drug discovery, cancer research, and neurobiology. The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has significant biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research and development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based anticancer drugs and drugs for the treatment of neurological disorders.
合成方法
The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to produce 2,5-dimethoxyphenylhydrazine. The final step involves the reaction of 2,5-dimethoxyphenylhydrazine with 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid to form 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
科学研究应用
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its potential in various applications. One of the most significant applications of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is in drug discovery. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has been used as a lead compound in the development of anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been used in neurobiology research as it has been shown to modulate the activity of certain neurotransmitter receptors.
属性
产品名称 |
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H16ClN3O3 |
分子量 |
309.75 g/mol |
IUPAC 名称 |
4-chloro-N-(2,5-dimethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-8-12(15)13(18(2)17-8)14(19)16-10-7-9(20-3)5-6-11(10)21-4/h5-7H,1-4H3,(H,16,19) |
InChI 键 |
HHCZETMKZGMEQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C |
规范 SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)


![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)
